Monensin sodium salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

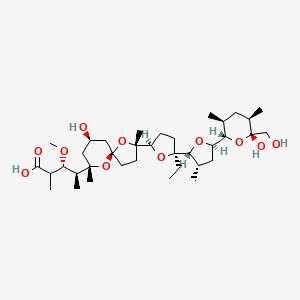

The compound “Monensin sodium salt” is a complex organic molecule with multiple chiral centers and functional groups This compound is characterized by its intricate structure, which includes several oxane and oxolane rings, hydroxyl groups, and a methoxy group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, each requiring specific reaction conditions and reagents. The preparation may start with the construction of the oxane and oxolane rings, followed by the introduction of the hydroxyl and methoxy groups. Key steps may include:

Ring Formation: Cyclization reactions to form the oxane and oxolane rings.

Functional Group Introduction: Addition of hydroxyl and methoxy groups through nucleophilic substitution or addition reactions.

Chiral Center Formation: Use of chiral catalysts or starting materials to ensure the correct stereochemistry at each chiral center.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of each synthetic step to maximize yield and purity. This may involve:

High-Throughput Screening: Identifying the most efficient catalysts and reaction conditions.

Scale-Up: Adapting laboratory-scale reactions to industrial-scale production.

Purification: Using techniques such as chromatography and crystallization to purify the final product.

化学反应分析

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could yield ketones or aldehydes, while reduction of carbonyl groups would regenerate the hydroxyl groups.

科学研究应用

Chemistry

The compound’s complex structure makes it an interesting subject for synthetic organic chemistry research, particularly in the development of new synthetic methods and catalysts.

Biology

The presence of multiple hydroxyl groups and rings suggests potential biological activity, making the compound a candidate for drug discovery and development.

Medicine

If the compound exhibits biological activity, it could be investigated for therapeutic applications, such as anti-inflammatory, antiviral, or anticancer properties.

Industry

The compound’s unique structure may also find applications in materials science, such as the development of new polymers or nanomaterials.

作用机制

The mechanism of action would depend on the compound’s specific biological activity. Potential mechanisms could include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

DNA Interaction: Binding to DNA and affecting gene expression.

相似化合物的比较

Similar Compounds

- Monensin sodium salt

- This compound

Uniqueness

The compound’s uniqueness lies in its specific arrangement of functional groups and chiral centers, which may confer unique biological activity or chemical reactivity compared to similar compounds.

生物活性

Monensin sodium salt, a polyether ionophore antibiotic, is primarily known for its ability to transport sodium ions across cell membranes. This unique mechanism underlies its diverse biological activities, including antimicrobial effects, coccidiostatic properties in veterinary medicine, and potential anticancer effects. This article reviews its biological activity based on various studies, focusing on its mechanisms of action, applications, and notable research findings.

Monensin functions by forming complexes with sodium ions, facilitating their transport across lipid membranes. This ion transport alters intracellular ion concentrations, particularly sodium ([Na+]), which can disrupt cellular homeostasis and lead to various physiological effects.

- Ion Transport : Monensin selectively binds sodium ions and facilitates their movement across the membrane, often in exchange for protons (H+). This process can lead to increased intracellular sodium levels ([Na+]i), which in turn influences other ion transport mechanisms and cellular functions .

- Effects on Cellular Structures : In animal cells, monensin disrupts mitochondrial function and alters Golgi apparatus activity without inhibiting protein synthesis. This disruption can lead to impaired secretion of essential proteins and extracellular matrix components . In plant cells, it affects Golgi function and slows growth by altering the transport of proteins within the cell .

Antimicrobial Properties

Monensin exhibits significant antimicrobial activity against a range of pathogens:

- Bacterial Activity : It is particularly effective against Gram-positive bacteria. The mechanism involves altering pH and sodium-potassium balance within the bacterial cells, leading to cell death . Studies have shown that monensin has stronger antibacterial properties than some conventional antibiotics.

- Coccidiostatic Action : Monensin is widely used in veterinary medicine as a coccidiostat to control coccidiosis in poultry and livestock. It inhibits the development of protozoan parasites within the intestinal epithelial cells by blocking trophozoite development .

- Antimalarial Effects : Research indicates that monensin can cure malaria in infected mice by disrupting the function of vacuolar organelles in the parasite .

Anticancer Activity

Recent studies have highlighted monensin's potential as an anticancer agent:

- Apoptosis Induction : Monensin has been shown to induce apoptosis in various cancer cell lines, including renal cancer cells. It does this by affecting cell cycle progression and enhancing apoptotic signaling pathways .

- Targeting Tumor Endothelial Cells : Monensin has demonstrated effectiveness in targeting tumor-associated endothelial cells, thereby inhibiting angiogenesis in glioblastoma models . This suggests a dual role where it not only affects cancer cells directly but also impacts their microenvironment.

Research Findings

The following table summarizes key findings from various studies regarding monensin's biological activity:

Case Studies

- Veterinary Application : A study involving lactating dairy cows showed that administering monensin significantly improved feed efficiency and reduced the incidence of coccidiosis during critical growth phases .

- Cancer Research : In vitro studies demonstrated that monensin enhanced TRAIL-induced cytotoxicity in glioma cells, suggesting its potential as an adjunct therapy in cancer treatment .

属性

IUPAC Name |

(3R,4S)-4-[(2S,5R,7S,9R)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-9-hydroxy-2,7-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-3-methoxy-2-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O11/c1-10-34(30-21(3)16-26(43-30)28-20(2)15-22(4)36(41,19-37)45-28)12-11-27(44-34)32(7)13-14-35(46-32)18-25(38)17-33(8,47-35)24(6)29(42-9)23(5)31(39)40/h20-30,37-38,41H,10-19H2,1-9H3,(H,39,40)/t20-,21-,22+,23?,24-,25+,26+,27+,28-,29-,30+,32-,33-,34-,35-,36-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPYYPAIYMVJXKK-FLOCGDGMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC(O1)C2(CCC3(O2)CC(CC(O3)(C)C(C)C(C(C)C(=O)O)OC)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(CC[C@@H](O1)[C@@]2(CC[C@@]3(O2)C[C@@H](C[C@@](O3)(C)[C@@H](C)[C@H](C(C)C(=O)O)OC)O)C)[C@H]4[C@H](C[C@@H](O4)[C@@H]5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。